molecular formula C20H14FN3O2S2 B12162749 2-{[5-(4-Fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

2-{[5-(4-Fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12162749
M. Wt: 411.5 g/mol
InChI Key: GOCUPQAEVGTQSZ-UHFFFAOYSA-N
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Description

2-{[5-(4-Fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide: is a chemical compound with the following properties:

    Linear Formula: C27H17F4N3O2S2

    CAS Number: 315693-09-5

    Molecular Weight: 555.577 g/mol

This compound belongs to a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . Unfortunately, detailed analytical data for this specific compound is not available, and its pricing and availability are currently undisclosed.

Preparation Methods

Synthetic Routes: The synthetic routes for 2-{[5-(4-Fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide have not been explicitly documented. it likely involves multi-step reactions to assemble the thienopyrimidine core, introduce the fluorophenyl and phenyl substituents, and form the acetamide group.

Industrial Production: Information regarding industrial-scale production methods remains limited due to the compound’s rarity and specialized nature.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction reactions could also be relevant.

    Substitution: Substitution reactions may occur at various positions.

    Other Transformations: Further functional group modifications are possible.

Major Products: The major products formed during these reactions would depend on the specific reaction pathways and conditions employed.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Researchers may investigate its potential as a drug candidate.

    Organic Synthesis: The compound could serve as a building block for more complex molecules.

Biology and Medicine:

    Biological Activity: Studies may explore its effects on cellular processes.

    Drug Discovery: It might be evaluated for therapeutic applications.

Industry:

    Materials Science: Its unique structure could inspire novel materials.

Mechanism of Action

The precise mechanism by which 2-{[5-(4-Fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While detailed comparisons are scarce, we can highlight its uniqueness by contrasting it with related compounds:

    2-{[3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide: (CAS Number: 307512-44-3)

    2-[(3-Allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide: (CAS Number: 314261-08-0)

    N-(4-Fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide: (CAS Number: 477329-47-8)

Properties

Molecular Formula

C20H14FN3O2S2

Molecular Weight

411.5 g/mol

IUPAC Name

2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H14FN3O2S2/c21-13-8-6-12(7-9-13)15-10-27-18-17(15)19(26)24(14-4-2-1-3-5-14)20(23-18)28-11-16(22)25/h1-10H,11H2,(H2,22,25)

InChI Key

GOCUPQAEVGTQSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N)SC=C3C4=CC=C(C=C4)F

Origin of Product

United States

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